molecular formula C9H15NO B8477995 3-Amino-6-propylcyclohex-2-en-1-one

3-Amino-6-propylcyclohex-2-en-1-one

Cat. No.: B8477995
M. Wt: 153.22 g/mol
InChI Key: OOZQXACIUWTMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-propylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by an amino (-NH₂) group at position 3, a propyl (-CH₂CH₂CH₃) substituent at position 6, and a ketone (-C=O) at position 1. The amino group enhances its polarity and hydrogen-bonding capacity, while the propyl chain contributes to lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-amino-6-propylcyclohex-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-3-7-4-5-8(10)6-9(7)11/h6-7H,2-5,10H2,1H3

InChI Key

OOZQXACIUWTMQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=CC1=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexenone derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of 3-Amino-6-propylcyclohex-2-en-1-one with structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Features Applications/Research Relevance
This compound -NH₂ (3), -CH₂CH₂CH₃ (6), -C=O (1) High polarity (amino), moderate lipophilicity (propyl), ketone reactivity. Pharmaceutical intermediates, ligand design.
3-Amino-2-cyclohexen-1-one -NH₂ (3), -C=O (1) Lacks 6-position substituent; reduced steric hindrance and lipophilicity. Building block for heterocyclic synthesis.
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one -CH₃ (3), -CH₂C(CH₂)=CH₂ (6), -C=O (1) Unsaturated isopropenyl group enhances reactivity (e.g., Diels-Alder). Polymer precursors, fragrance chemistry.
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone core with Cl, Ph Heterocyclic ring (pyridazinone) with distinct electronic properties. Anticancer/antimicrobial agent research.

Physicochemical Properties

  • Polarity: The amino group in this compound increases polarity compared to methyl or alkyl-substituted analogs (e.g., 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one), enhancing solubility in polar solvents .
  • Lipophilicity: The propyl chain elevates logP values relative to 3-Amino-2-cyclohexen-1-one, suggesting improved membrane permeability in drug design .
  • Reactivity: The ketone at position 1 enables nucleophilic additions, while the amino group facilitates Schiff base formation. In contrast, the isopropenyl group in 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one supports cycloaddition reactions .

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